molecular formula C8H7NO3 B1613277 2-Acetylisonicotinic acid CAS No. 25028-33-5

2-Acetylisonicotinic acid

Cat. No.: B1613277
CAS No.: 25028-33-5
M. Wt: 165.15 g/mol
InChI Key: PGIRCPYOUBOWQB-UHFFFAOYSA-N
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Description

2-Acetylisonicotinic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is a derivative of isonicotinic acid, where an acetyl group is attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylisonicotinic acid typically involves the acetylation of isonicotinic acid. One common method is the Friedel-Crafts acylation reaction, where isonicotinic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction environment and improve yield. The use of alternative catalysts and solvents may also be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group, resulting in the formation of isonicotinic acid.

    Reduction: The acetyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Isonicotinic acid.

    Reduction: 2-Hydroxyisonicotinic acid.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

2-Acetylisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-tuberculosis agent, similar to isoniazid, a related compound.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-acetylisonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, its derivatives may inhibit the synthesis of mycolic acids in mycobacteria, similar to the action of isoniazid. This inhibition disrupts the bacterial cell wall, leading to cell death.

Comparison with Similar Compounds

    Isonicotinic acid: A precursor to 2-acetylisonicotinic acid, used in the synthesis of isoniazid.

    Nicotinic acid:

    Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position instead of the 4-position.

Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-acetylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRCPYOUBOWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624772
Record name 2-Acetylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25028-33-5
Record name 2-Acetylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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